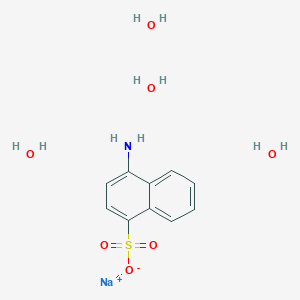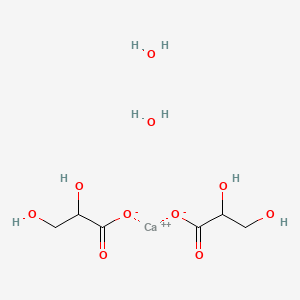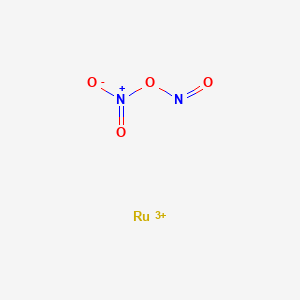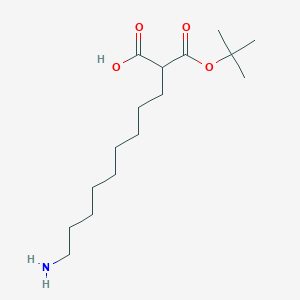
C10H16NNaO7S
Descripción general
Descripción
The compound with the molecular formula C10H16NNaO7S Sodium 4-Amino-1-naphthalenesulfonate tetrahydrate . This compound is a sodium salt of 4-amino-1-naphthalenesulfonic acid and is commonly used in various chemical and industrial applications due to its unique properties .
Aplicaciones Científicas De Investigación
Sodium 4-Amino-1-naphthalenesulfonate tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Safety and Hazards
Sodium 4-Amino-1-naphthalenesulfonate Tetrahydrate is classified as a warning hazard according to GHS07 . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists or skin irritation occurs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 4-Amino-1-naphthalenesulfonate tetrahydrate can be synthesized through the sulfonation of 4-amino-1-naphthaleneThe reaction conditions typically include the use of sulfuric acid as the sulfonating agent and elevated temperatures to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Sodium 4-Amino-1-naphthalenesulfonate tetrahydrate involves large-scale sulfonation reactors where 4-amino-1-naphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide, and the product is crystallized and purified to obtain the tetrahydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-Amino-1-naphthalenesulfonate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfinic acid derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives of naphthalene.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of Sodium 4-Amino-1-naphthalenesulfonate tetrahydrate involves its interaction with specific molecular targets. The sulfonic acid group allows the compound to act as a strong acid, facilitating proton transfer reactions. The amino group can form hydrogen bonds with biological molecules, making it useful in biochemical assays. The compound’s fluorescent properties enable it to be used as a probe in various analytical techniques .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 1-Naphthalenesulfonate
- Sodium 2-Naphthalenesulfonate
- Sodium 4-Nitro-1-naphthalenesulfonate
Uniqueness
Sodium 4-Amino-1-naphthalenesulfonate tetrahydrate is unique due to the presence of both an amino group and a sulfonic acid group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. The tetrahydrate form also enhances its solubility and stability in aqueous solutions .
Propiedades
IUPAC Name |
sodium;4-aminonaphthalene-1-sulfonate;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.Na.4H2O/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;;;;;/h1-6H,11H2,(H,12,13,14);;4*1H2/q;+1;;;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNSDIXWBAQSLI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.O.O.O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NNaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8007514.png)
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B8007524.png)
![exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8007525.png)
![O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B8007533.png)

![tert-butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8007548.png)
![methyl (1R,2S,5R)-rel-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B8007554.png)
![(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B8007561.png)

![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B8007569.png)




